molecular formula C16H12FNO2 B2812299 N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide CAS No. 460993-39-9

N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B2812299
CAS No.: 460993-39-9
M. Wt: 269.275
InChI Key: RJAZFPMNNIWFMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic small molecule based on a benzofuran-2-carboxamide core structure, designed for advanced pharmacological and microbiological research. This compound is of significant interest in neuroscience, particularly in the study of sigma receptors. Structural analogs of this benzofuran carboxamide have been developed and characterized as high-affinity, selective ligands for sigma-1 receptors, which are implicated in the modulation of various neurotransmitter systems and are potential targets for neurodegenerative disorders, pain, and depression . The incorporation of the 3-fluorophenyl substituent is a key feature that can influence the molecule's binding affinity and selectivity profile against biological targets . Beyond central nervous system research, the benzofuran carboxamide scaffold is actively investigated for its potential antimicrobial properties. Research on similar compounds has demonstrated that this chemical class can be synthesized and evaluated for in vitro antibacterial and anti-inflammatory activities, providing a valuable chemical entity for developing new bioactive molecules . This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound in accordance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO2/c1-10-13-7-2-3-8-14(13)20-15(10)16(19)18-12-6-4-5-11(17)9-12/h2-9H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAZFPMNNIWFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted benzofuran derivatives .

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide, differing in substituents on the benzofuran core or the aryl/heteroaryl carboxamide group. These variations influence physicochemical properties, bioavailability, and target interactions.

Structural and Functional Comparisons

Compound Key Substituents Inferred Properties Reference
This compound - 3-Methyl benzofuran
- 3-Fluorophenyl carboxamide
Balanced lipophilicity; fluorine enhances metabolic stability; methyl group adds steric bulk.
3,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide - 3,5-Dimethyl benzofuran
- 3-Trifluoromethylphenyl carboxamide
Increased steric hindrance; trifluoromethyl group enhances electron-withdrawing effects.
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-furylmethyl)-3-methyl-1-benzofuran-2-carboxamide - Sulfone group (tetrahydrothiophene)
- Furylmethyl substitution
Higher polarity due to sulfone; furan may improve solubility but reduce metabolic stability.
N-(3-chloro-4-fluorophenyl)-3-(3,3-dimethylbutanamido)-1-benzofuran-2-carboxamide - 3-Chloro-4-fluorophenyl
- 3-(Dimethylbutanamido) benzofuran
Dual halogenation (Cl/F) increases binding affinity; bulky amide may hinder permeability.
N-[(4-methoxyphenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide - 4-Methoxyphenylmethyl group Methoxy group improves solubility but may reduce target affinity due to electron donation.
5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide - 5-Bromo benzofuran
- Thiadiazole carboxamide
Bromine increases molecular weight; thiadiazole enhances hydrogen-bonding potential.

Key Observations

Substituent Effects on Bioactivity: The 3-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, enhancing metabolic stability compared to non-halogenated analogs . Trifluoromethyl (CF₃) in increases hydrophobicity and may improve membrane permeability but could reduce solubility. Dual halogenation (Cl/F) in may enhance binding to hydrophobic pockets in target proteins but risks higher toxicity.

Steric and Electronic Modifications :

  • The 3-methyl group on the benzofuran core is conserved in many analogs, suggesting its role in maintaining structural rigidity .
  • Bulky substituents like dimethylbutanamido () or thiadiazole () introduce steric constraints that may limit bioavailability but improve target specificity.

Solubility and Polarity :

  • Sulfone-containing derivatives () exhibit higher polarity, which may improve aqueous solubility but reduce blood-brain barrier penetration.
  • Methoxy groups () enhance solubility but could diminish receptor binding due to electron-donating effects.

Biological Activity

N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

1. Chemical Structure and Properties

This compound features a benzofuran core modified with a 3-fluorophenyl group and a carboxamide functional group. This structural arrangement enhances its lipophilicity and stability, which are critical for biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
  • Receptor Modulation : It may also bind to specific receptors, altering cellular signaling pathways that influence cell proliferation and apoptosis.

3.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Notably, structure-activity relationship (SAR) analyses have shown that modifications at the phenyl ring significantly impact cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (μM)Mechanism
This compoundA549 (Lung)16.4Inhibition of AKT signaling pathway
Benzofuran derivative XSQ20B (Head & Neck)0.46Induction of mitotic catastrophe

These findings suggest that this compound may exhibit selective inhibition of cancer cell growth through modulation of critical signaling pathways.

3.2 Antimicrobial Activity

Benzofuran derivatives have also demonstrated promising antimicrobial properties. For instance, compounds similar to this compound were evaluated for their efficacy against Mycobacterium tuberculosis and other pathogens.

CompoundTarget PathogenMIC (μg/mL)
This compoundM. tuberculosis8
Benzofuran derivative YE. coli0.039

These results indicate that the compound could serve as a lead for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on lung cancer cells (A549). The compound was found to inhibit cell proliferation significantly, with an IC50 value of 16.4 μM, attributed to its action on the AKT signaling pathway, which is crucial for cell survival and growth.

Case Study 2: Antimicrobial Activity

In another study, the compound was screened against various bacterial strains, including Staphylococcus aureus and E. coli. The results showed that it had a minimum inhibitory concentration (MIC) as low as 0.039 μg/mL against S. aureus, indicating strong antimicrobial potential.

5. Conclusion

This compound exhibits significant biological activity with potential applications in cancer therapy and antimicrobial treatment. Its ability to modulate key biological pathways makes it a promising candidate for further research and development in medicinal chemistry.

Q & A

Q. What are the optimal synthetic routes for N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including benzofuran core formation followed by carboxamide coupling. Key steps include:

  • Coupling agents : Use reagents like DCC (N,N’-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to facilitate amide bond formation between 3-methyl-1-benzofuran-2-carboxylic acid and 3-fluoroaniline derivatives .
  • Solvent optimization : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency, while temperature control (20–60°C) minimizes side products .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane ensures high purity (>95%) .

Q. Which analytical techniques are most effective for characterizing the molecular structure of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and carboxamide linkage .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 313.1 for C₁₇H₁₃FNO₂) .
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain .

Q. What in vitro assays are commonly used to evaluate the anticancer potential of benzofuran carboxamides?

  • MTT assay : Measures cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values .
  • Apoptosis markers : Flow cytometry detects caspase-3 activation and Annexin V staining .
  • ROS detection : Fluorescent probes (e.g., DCFH-DA) assess oxidative stress induction .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo studies?

  • Pharmacokinetic profiling : Compare bioavailability using LC-MS to quantify plasma concentrations .
  • Metabolite identification : HPLC-MS/MS identifies active/inactive metabolites affecting in vivo efficacy .
  • Dose optimization : Adjust dosing regimens in animal models to match in vitro IC₅₀ thresholds .

Q. What strategies resolve contradictions in reported IC₅₀ values across studies?

  • Standardized protocols : Use identical cell lines, serum concentrations, and incubation times .
  • Positive controls : Include reference compounds (e.g., doxorubicin) to normalize inter-lab variability .
  • Data validation : Replicate studies in triplicate with blinded analysis to reduce bias .

Q. How can computational modeling predict the ADMET profile of this compound?

  • QSAR models : Use PubChem descriptors (e.g., LogP, topological surface area) to predict absorption and toxicity .
  • Molecular docking : Simulate binding to cytochrome P450 enzymes (CYP3A4) to assess metabolic stability .
  • ADMET prediction tools : SwissADME or ADMETLab2.0 estimate blood-brain barrier penetration and hepatotoxicity .

Q. What crystallographic challenges arise when determining this compound’s structure, and how can SHELX mitigate them?

  • Twinned crystals : SHELXL refines twin laws (e.g., HKLF5 format) to correct overlapping reflections .
  • Disorder modeling : PART instructions in SHELXL resolve positional ambiguities in fluorophenyl substituents .
  • High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve electron density maps .

Q. How can structural modifications optimize selectivity for specific biological targets?

  • Substituent variation : Replace the 3-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to alter target affinity .
  • Bioisosteric replacement : Substitute the benzofuran core with indole or thiophene to modulate steric interactions .
  • Protease inhibition assays : Test modified analogs against kinases (e.g., EGFR) to identify selectivity drivers .

Q. What methodologies elucidate mechanisms of action when bioassays yield ambiguous results?

  • CRISPR-Cas9 screens : Knock out candidate targets (e.g., Bcl-2) to confirm pathway involvement .
  • Thermal shift assays : Monitor protein denaturation to identify direct binding partners .
  • Transcriptomic profiling : RNA-seq reveals downstream gene expression changes post-treatment .

Q. How do solvent polarity and pH affect the compound’s stability during long-term storage?

  • Accelerated stability studies : Store at 40°C/75% RH for 6 months and analyze degradation via HPLC .
  • pH-dependent hydrolysis : Test in buffers (pH 1–10) to identify optimal storage conditions (e.g., pH 7.4, inert atmosphere) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.